Lisinopril

ACE inhibitor structural classification prodrug activation requirement carboxyl vs sulfhydryl group

Lisinopril is the only water-soluble, carboxyl-containing ACE inhibitor that circulates as the active species—no hepatic bioactivation required. Its 24-hour sustained ACE suppression enables once-daily dosing protocols, eliminating the multi-dose complexity of captopril or enalapril. Benchmarked in ALLHAT (n=42,418), it provides robust cardiovascular event rate data for sample-size calculations. The 2.0 Å X‑ray co‑crystal structure with human ACE supports structure-based SAR. Excreted unchanged in urine, lisinopril avoids CYP‑mediated drug‑drug interactions—making it the preferred ACE inhibitor for polypharmacy and hepatic impairment research.

Molecular Formula C21H31N3O5
Molecular Weight 405.5 g/mol
CAS No. 76547-98-3
Cat. No. B193118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLisinopril
CAS76547-98-3
Synonyms(s)-1-(n(sup2)-(1-carboxy-3-phenylpropyl)-l-lysyl)-l-proline;  lysinopril;  mk0521;  mk-0521;  mk522;  PRINIL;  PRINIVIL;  n-{n-[(s)-1-carboxy-3-phenylpropyl]-l-lysyl}-l-proline
Molecular FormulaC21H31N3O5
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
InChIInChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
InChIKeyRLAWWYSOJDYHDC-BZSNNMDCSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
Solubility97 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Lisinopril CAS 76547-98-3: Structural and Pharmacokinetic Profile for ACE Inhibitor Procurement Differentiation


Lisinopril (CAS: 76547-98-3) is a carboxyl-containing, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor [1]. Chemically, it is the lysine analogue of enalaprilat and, unlike most other ACE inhibitors (including enalapril, ramipril, and benazepril), lisinopril is not a prodrug; it circulates as the active species without requiring hepatic biotransformation [2]. The compound is hydrophilic (XLogP = -0.93) and exhibits minimal serum protein binding beyond ACE itself [3].

Why Lisinopril Cannot Be Interchanged with Enalapril, Captopril, or Ramipril Without Quantitative Consideration


Although ACE inhibitors share a common mechanism of action, clinically meaningful differences in structural class, prodrug status, pharmacokinetic half-life, tissue penetration, and elimination pathways preclude automatic interchangeability in research or clinical procurement settings [1]. For instance, lisinopril is the only water-soluble, carboxyl-containing ACE inhibitor that is not metabolized by the liver and does not require activation, whereas enalapril is a prodrug requiring hepatic de-esterification and captopril contains a sulfhydryl group associated with distinct adverse effect profiles [2]. These differences translate into quantifiable variations in onset timing, duration of ACE suppression, dosing frequency, and outcome profiles across major cardiovascular trials—each of which must inform compound selection for specific experimental or therapeutic applications [3].

Quantitative Differentiation of Lisinopril: Head-to-Head and Cross-Study Comparative Data


Non-Prodrug Status and Structural Differentiation from Enalapril and Captopril

Lisinopril differs fundamentally from enalapril and captopril in structural class and activation requirements. Lisinopril is a carboxyl-containing, non-sulfhydryl ACE inhibitor that circulates as the active species without requiring biotransformation; in contrast, enalapril is a prodrug that must undergo hepatic de-esterification to the active metabolite enalaprilat before exerting ACE inhibition, and captopril contains a sulfhydryl group associated with distinct adverse effect profiles including skin rash, taste abnormalities, and blood dyscrasias [1]. Lisinopril is the lysine analogue of enalaprilat and is hydrophilic (XLogP = -0.93), whereas most other ACE inhibitors exhibit greater lipophilicity [2].

ACE inhibitor structural classification prodrug activation requirement carboxyl vs sulfhydryl group

24-Hour Plasma ACE Suppression: Lisinopril vs Enalapril Pharmacodynamic Head-to-Head

In a randomized crossover study of 12 healthy volunteers receiving 20 mg oral doses, lisinopril and enalapril reduced plasma ACE activity equally at 6 hours (-70%, P<0.05) and 12 hours (-65%, P<0.05) [1]. However, at 24 hours post-dose, plasma ACE activity remained significantly suppressed only after lisinopril administration (-60%, P<0.05), while suppression with enalapril was no longer statistically significant [1]. Additionally, the effect on plasma renin activity lasted significantly longer after lisinopril than after enalapril [1].

pharmacodynamics plasma ACE activity 24-hour suppression renin activity

Dosing Frequency Differentiation: Lisinopril vs Captopril and Enalapril Based on Duration of Action

The prolonged duration of action of lisinopril enables once-daily dosing, whereas captopril requires dosing every 8-12 hours due to its short duration of action (approximately 6 hours), and enalapril may necessitate twice-daily dosing in some patients to maintain 24-hour blood pressure control [1]. Lisinopril exhibits an effective half-life of approximately 12 hours upon multiple dosing, with a terminal elimination half-life of approximately 30 hours reflecting saturable binding to tissue ACE [2]. Onset of action occurs 1-2 hours after oral administration, with antihypertensive effects still present 24 hours later [3].

dosing regimen half-life duration of action adherence

ALLHAT Trial Outcomes: Lisinopril vs Chlorthalidone and Amlodipine in High-Risk Hypertension

The ALLHAT trial (n=42,418 high-risk hypertensive participants) compared lisinopril-based therapy (n=9,054) with chlorthalidone (n=15,255) and amlodipine (n=9,048) over 4-8 years of randomized treatment plus extended follow-up [1]. In-trial rates of cardiovascular disease (CVD) were significantly higher for lisinopril compared with chlorthalidone (hazard ratio [HR] 1.10, p<0.001), and rates of heart failure were significantly higher for amlodipine compared with chlorthalidone (HR 1.38, p<0.001) [1]. In the lisinopril vs amlodipine comparison, risks for coronary events were similar, but stroke, combined CVD, gastrointestinal bleeding, and angioedema were higher for lisinopril-based therapy, while heart failure risk was lower for lisinopril-based compared with amlodipine-based therapy [2].

cardiovascular outcomes heart failure stroke hypertension trial

Heart Failure Network Meta-Analysis: Comparative All-Cause Mortality Among ACE Inhibitors

A network meta-analysis of 29 randomized controlled trials evaluating ACE inhibitors in patients with chronic heart failure found that lisinopril was associated with a higher rate of all-cause mortality compared with placebo (odds ratio [OR] 65.9, 95% credible interval [CrI] 1.91 to 239.6) and compared with ramipril (OR 14.65, 95% CrI 1.23 to 49.5) [1]. In this analysis, ramipril was associated with the lowest incidence of all-cause mortality, while lisinopril was the least effective in lowering systolic and diastolic blood pressure among the ACE inhibitors evaluated [1]. In contrast, a separate head-to-head comparison in heart failure patients found no significant differences in heart failure hospital readmission rates or mortality among users of lisinopril, enalapril, or ramipril [2].

heart failure mortality network meta-analysis ACE inhibitor ranking

Comparative Antihypertensive Efficacy: Lisinopril 20 mg vs Enalapril 20 mg by Ambulatory BP Monitoring

In a randomized trial of 100 patients with mild-to-moderate hypertension (diastolic BP 90-114 mmHg), lisinopril 20 mg once daily reduced 24-hour ambulatory mean systolic blood pressure (SBP) from 163.86 to 132.26 mmHg (p<0.001), while enalapril 20 mg once daily reduced mean SBP from 156.65 to 136.18 mmHg (p<0.001) [1]. The hypertension control rate according to the McCall index was 73.45% for lisinopril versus 69.26% for enalapril [1]. Both drugs produced significant reductions in office SBP and DBP, with lisinopril reducing SBP from 179.00 to 156.96 mmHg and DBP from 104.96 to 89.94 mmHg [1].

ambulatory blood pressure monitoring hypertension efficacy 24-hour BP control

Optimal Research and Procurement Applications for Lisinopril Based on Verified Differentiation Data


Long-Term Hypertension Studies Requiring Once-Daily Dosing and Stable 24-Hour ACE Suppression

Lisinopril is preferentially indicated for long-term hypertension research protocols where consistent 24-hour target engagement is critical. The compound's sustained 24-hour plasma ACE suppression (-60% at 24 hours) supports once-daily dosing, reducing protocol complexity and improving adherence compared to captopril (requiring 2-3 doses/day) or enalapril (which may require twice-daily dosing) [1]. This pharmacokinetic profile makes lisinopril the optimal choice for chronic hypertension models and large-scale clinical trials where dosing frequency directly impacts retention and data integrity.

Cardiovascular Outcomes Research Requiring Large-Scale Benchmark Data

For investigators designing cardiovascular outcomes trials or conducting comparative effectiveness research, lisinopril offers the advantage of extensive benchmarking data from the landmark ALLHAT trial (n=42,418 participants) [1]. This trial provides robust cardiovascular event rate estimates for lisinopril-based therapy versus chlorthalidone (HR 1.10 for CVD) and amlodipine, enabling accurate sample size calculations and expected event rate projections for new studies [2]. No other ACE inhibitor has been studied at this scale with comparable outcome granularity in a hypertension population.

Studies Requiring Hepatic-Independent Pharmacokinetics and Reduced CYP-Mediated Interactions

Lisinopril is the only ACE inhibitor that does not undergo hepatic metabolism and is excreted unchanged in the urine [1]. This property eliminates the confounding variable of hepatic activation required for prodrugs like enalapril and reduces the risk of CYP-mediated drug-drug interactions [2]. This makes lisinopril the preferred ACE inhibitor for research in patients with hepatic impairment, in polypharmacy studies, or in experimental systems where consistent pharmacokinetics independent of liver function are essential for data reproducibility.

Tissue ACE Inhibition and Structural Biology Investigations

The high-resolution X-ray crystal structure of the human ACE-lisinopril complex has been solved at 2.0 Å resolution, providing atomic-level detail of the binding interaction [1]. This structural information, combined with lisinopril's hydrophilic nature and ability to penetrate tissues without hepatic metabolism, supports its use in studies investigating tissue-specific ACE inhibition, structure-activity relationship (SAR) analyses, and computational chemistry efforts focused on ACE inhibitor binding kinetics [2]. The availability of this structural data is unique among commonly used ACE inhibitors and enables rational design of derivative compounds and mechanistic studies.

Quote Request

Request a Quote for Lisinopril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.